tert-Butyl 4-((2-amino-4-fluorophenyl)amino)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-((2-amino-4-fluorophenyl)amino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H24FN3O2 and its molecular weight is 309.38 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tert-Butyl 4-((2-amino-4-fluorophenyl)amino)piperidine-1-carboxylate is a compound used as an intermediate in the manufacture of fentanyl and its analogues . Fentanyl is a potent synthetic opioid that acts primarily on the mu-opioid receptors . These receptors are the primary targets of this compound.
Mode of Action
Upon administration, this compound, as a precursor to fentanyl, is believed to be metabolized into active compounds that bind to the mu-opioid receptors in the central nervous system . This binding mimics the effects of endogenous opiates, leading to analgesic effects.
Biochemical Pathways
The mu-opioid receptors, which are the primary targets of this compound, are part of the G protein-coupled receptor family. When these receptors are activated, they inhibit the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline . This leads to an alteration in the perception of pain at the spinal cord and higher levels in the CNS.
Pharmacokinetics
Fentanyl and its analogues are known for their high lipid solubility, which allows them to rapidly cross the blood-brain barrier . This results in a fast onset of action and high bioavailability.
Result of Action
The molecular and cellular effects of this compound are primarily due to its metabolites’ action on the mu-opioid receptors. Activation of these receptors leads to hyperpolarization of the cell membrane potential, reducing neuronal excitability, and ultimately resulting in analgesia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as inhibitors or inducers of metabolic enzymes, could affect the metabolism and hence the efficacy and toxicity of this compound .
Properties
IUPAC Name |
tert-butyl 4-(2-amino-4-fluoroanilino)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)20-8-6-12(7-9-20)19-14-5-4-11(17)10-13(14)18/h4-5,10,12,19H,6-9,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSVIWVVPNTIQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693175 | |
Record name | tert-Butyl 4-(2-amino-4-fluoroanilino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004304-10-2 | |
Record name | tert-Butyl 4-(2-amino-4-fluoroanilino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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